7-Bromo-1-methyl-1H-indazol-3-ol
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Overview
Description
7-Bromo-1-methyl-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol typically involves the following steps:
Regioselective Bromination: The starting material, 1-methyl-1H-indazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature to obtain 7-bromo-1-methyl-1H-indazole.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a base such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol or water. The reaction is typically performed under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-indazol-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of carbonyl-containing indazole derivatives.
Reduction: Formation of de-brominated or de-hydroxylated indazole derivatives.
Scientific Research Applications
7-Bromo-1-methyl-1H-indazol-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: It is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, indazole derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Another brominated indazole derivative with similar chemical properties.
1-Methyl-1H-indazole-3-ol: A non-brominated analog with different reactivity and biological activity.
1-Methyl-1H-indazole-3-carboxylic acid: A carboxylated derivative with distinct chemical and biological properties.
Uniqueness
7-Bromo-1-methyl-1H-indazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination imparts specific reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-1-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-5(8(12)10-11)3-2-4-6(7)9/h2-4H,1H3,(H,10,12) |
InChI Key |
PRWSWNYUZPTFCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=O)N1 |
Origin of Product |
United States |
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